molecular formula C10H19NO5 B010930 (S)-N-BOC-2-AMINO-3-ETHOXY-PROPIONIC ACID CAS No. 104839-00-1

(S)-N-BOC-2-AMINO-3-ETHOXY-PROPIONIC ACID

Cat. No.: B010930
CAS No.: 104839-00-1
M. Wt: 233.26 g/mol
InChI Key: KNBDVSSESAKBJM-ZETCQYMHSA-N
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Description

Boc-(S)-2-amino-3-ethoxypropionic acid is a derivative of amino acids, specifically designed for use in organic synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. This protection is crucial in multi-step synthesis processes to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-2-amino-3-ethoxypropionic acid typically involves the protection of the amino group of (S)-2-amino-3-ethoxypropionic acid with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow reactors and heterogeneous catalysts to enhance efficiency and scalability. The use of solid acid catalysts allows for the continuous deprotection of Boc groups, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-2-amino-3-ethoxypropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Boc-(S)-2-amino-3-ethoxypropionic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-(S)-2-amino-3-ethoxypropionic acid involves the protection and deprotection of the amino group. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(S)-2-amino-3-ethoxypropionic acid is unique due to its ethoxy group, which can influence the compound’s reactivity and interactions in chemical reactions. This makes it a valuable intermediate in the synthesis of specific target molecules that require this particular functional group .

Properties

IUPAC Name

(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBDVSSESAKBJM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909243
Record name N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104839-00-1
Record name N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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